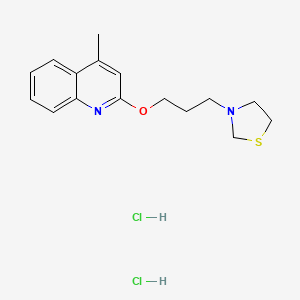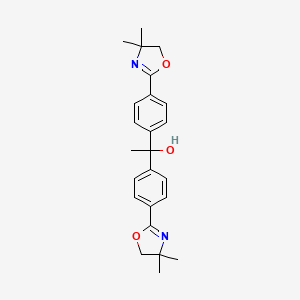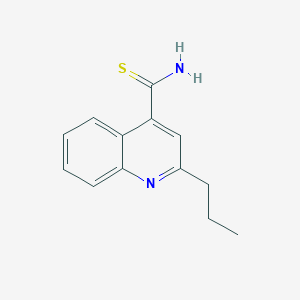
3-(3-(4-Methyl-2-quinolyloxy)propyl)thiazolidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is a heterocyclic compound that combines a quinoline derivative with a thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Thiazolidine Ring: The propyl-substituted quinoline derivative is then reacted with a thiazolidine precursor, such as cysteamine, under acidic conditions to form the thiazolidine ring.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the thiazolidine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in various disease models, particularly those involving microbial infections or cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerases, while the thiazolidine ring may interact with thiol-containing enzymes, leading to inhibition of their activity .
相似化合物的比较
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring, are used as antidiabetic agents.
Uniqueness: 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is unique in that it combines both the quinoline and thiazolidine moieties, potentially imparting a combination of biological activities that are not present in compounds containing only one of these moieties. This dual functionality may enhance its therapeutic potential and broaden its range of applications .
属性
CAS 编号 |
41288-13-5 |
|---|---|
分子式 |
C16H22Cl2N2OS |
分子量 |
361.3 g/mol |
IUPAC 名称 |
3-[3-(4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C16H20N2OS.2ClH/c1-13-11-16(17-15-6-3-2-5-14(13)15)19-9-4-7-18-8-10-20-12-18;;/h2-3,5-6,11H,4,7-10,12H2,1H3;2*1H |
InChI 键 |
ITJWERYFHMJKKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCN3CCSC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)

![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)







